molecular formula C15H18ClN3O4S B2401795 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-65-7

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2401795
M. Wt: 371.84
InChI Key: WXFNLZHOHXOZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical compound that has gained a lot of attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activity.

Scientific Research Applications

  • Antimicrobial Applications :

    • N-Halamine precursors like 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol) have been synthesized and bonded onto cotton fabrics. These chlorinated fabrics exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, showcasing potential for detoxification and antimicrobial applications (Ren et al., 2009).
  • Anticonvulsant Activity :

    • Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their anticonvulsant properties. Certain compounds showed significant protective effects against seizures, with their structure-activity relationships being important for this activity (Madaiah et al., 2012).
  • Treatment of Anemia :

    • Spirohydantoins, a class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, were identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes, showcasing efficacy in the treatment of anemia. These compounds effectively upregulated erythropoietin in preclinical species, indicating their potential in anemia treatment (Váchal et al., 2012).
  • Myelostimulating Activity :

    • Spiroconnected N-alkoxyalkylpiperidine hydantoins, another derivative of 1,3,8-triazaspiro[4.5]decane-2,4-diones, demonstrated myelostimulating activity. These compounds significantly aided the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
  • Hypoglycemic Activity :

    • Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited hypoglycemic potential in animal studies. Certain compounds were found to reduce blood glucose levels significantly, indicating their potential application in diabetes management (Iqbal et al., 2012).

properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNLZHOHXOZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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